

HPLC method development for 4-Bromo-2,6-dichlorobenzenesulfonamide quantification

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Compound of Interest

Compound Name: 4-Bromo-2,6-dichlorobenzenesulfonamide

Cat. No.: B1271905

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An Application Note on the Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of **4-Bromo-2,6-dichlorobenzenesulfonamide**.

Introduction

4-Bromo-2,6-dichlorobenzenesulfonamide is a halogenated aromatic sulfonamide derivative. Sulfonamides are a class of compounds with a wide range of applications, including as antibacterial drugs and as intermediates in organic synthesis.^[1] Accurate and reliable quantification of such compounds is essential for quality control in pharmaceutical manufacturing, process monitoring, and research and development.

This application note describes a simple, precise, and accurate RP-HPLC method for the determination of **4-Bromo-2,6-dichlorobenzenesulfonamide**. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.^{[2][3]}

Experimental Protocols

Instrumentation and Reagents

- **Instrumentation:** A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector was used (e.g., Agilent 1260 Infinity II or equivalent).

- Chemicals and Reagents:
 - **4-Bromo-2,6-dichlorobenzenesulfonamide** Reference Standard
 - Acetonitrile (HPLC Grade)
 - Methanol (HPLC Grade)
 - Water (HPLC Grade, 0.22 µm filtered and degassed)
 - Formic Acid (Analytical Grade)
- Physicochemical Properties of the Analyte:
 - Molecular Formula: $C_6H_4BrCl_2NO_2S$ [4]
 - Molecular Weight: 304.977 g/mol [4]
 - Appearance: White crystalline solid [1]

Chromatographic Conditions

A systematic approach was taken to develop the chromatographic conditions, starting with a common C18 column and a simple mobile phase of acetonitrile and water. [5] The mobile phase was acidified with 0.1% formic acid to ensure good peak shape for the sulfonamide analyte. [6]

Parameter	Condition
HPLC Column	C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-10 min: 65% B10-12 min: 65-80% B12-15 min: 80% B15-16 min: 80-65% B16-20 min: 65% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm
Run Time	20 minutes

Preparation of Solutions

- Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of **4-Bromo-2,6-dichlorobenzenesulfonamide** reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[7]
- Working Standard Solutions: Prepare a series of working standard solutions for linearity assessment by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation Protocol

Accurately weigh a sample containing **4-Bromo-2,6-dichlorobenzenesulfonamide** and transfer it to a suitable volumetric flask. Add approximately 70% of the flask volume with the diluent and sonicate for 15 minutes to ensure complete dissolution.[8] Allow the solution to cool

to room temperature and dilute to the final volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[9]

Method Validation

The developed analytical method was validated according to ICH Q2(R2) guidelines for parameters including specificity, linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[3][10]

Specificity

Specificity was determined by injecting the diluent (blank) and a sample solution. The resulting chromatograms showed no interfering peaks at the retention time of **4-Bromo-2,6-dichlorobenzenesulfonamide**, confirming the method's specificity.

Linearity

The linearity of the method was evaluated by analyzing six working standard solutions with concentrations from 5 µg/mL to 80 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result
Linearity Range	5 - 80 µg/mL
Regression Equation	$y = 45872x + 12530$
Correlation Coefficient (R^2)	0.9995

Accuracy (% Recovery)

Accuracy was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each level.

Concentration Level	Amount Spiked (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	40	39.7	99.25%
100%	50	50.3	100.60%
120%	60	59.4	99.00%
Average % Recovery	99.62%		

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Repeatability was determined by six replicate injections of a 50 µg/mL standard solution on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst. The precision is expressed as the Relative Standard Deviation (%RSD).

Precision Level	%RSD	Acceptance Criteria
Repeatability (Intra-day)	0.85%	%RSD ≤ 2%
Intermediate Precision (Inter-day)	1.21%	%RSD ≤ 2%

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

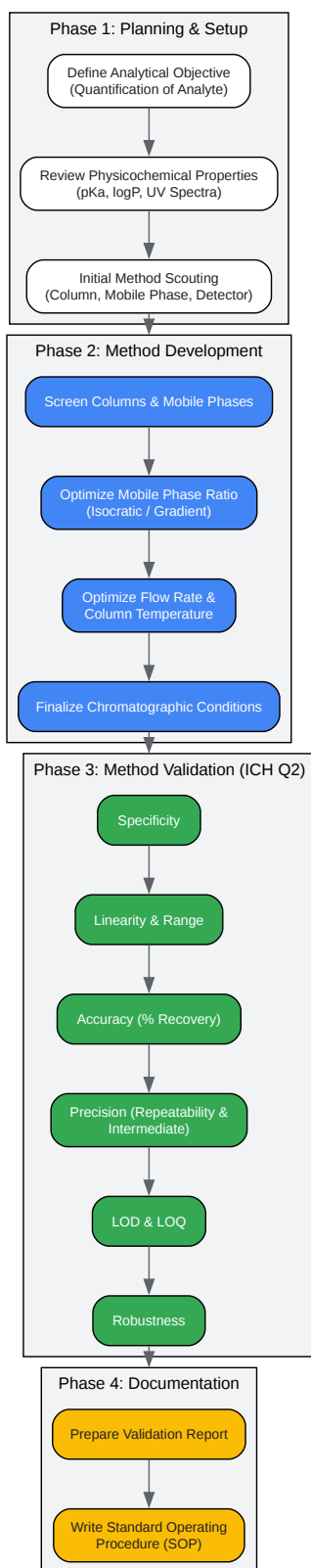
- LOD: 0.5 µg/mL
- LOQ: 1.5 µg/mL

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of **4-Bromo-2,6-dichlorobenzenesulfonamide** has been successfully developed and validated as per ICH

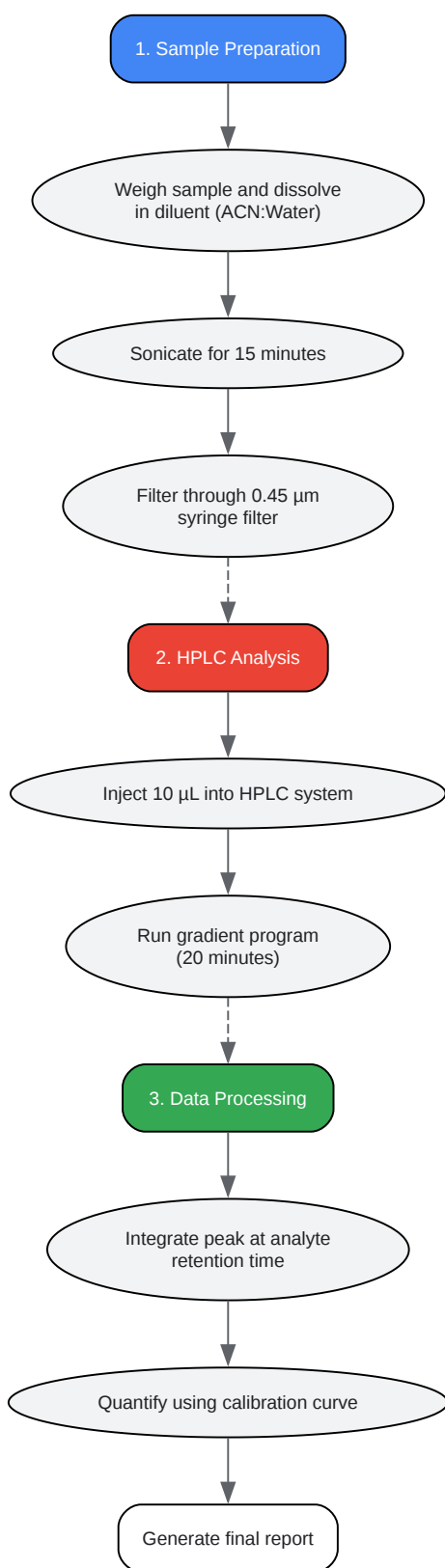
guidelines. The method demonstrated excellent linearity, accuracy, and precision. The developed method is suitable for the routine quality control analysis of **4-Bromo-2,6-dichlorobenzenesulfonamide** in bulk and formulated products.

Visualizations



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Caption: Workflow for HPLC Method Development and Validation.



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Caption: Standard Protocol for Sample Quantification.

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